4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine
Overview
Description
4-Chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities and chemical versatility. These compounds have a unique ring structure that allows them to interact with various biological targets, making them potential candidates for therapeutic applications10.
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves regiospecific cyclization reactions. For instance, the synthesis of trifluoro[chloro]methylated 2-(5-hydroxy-5-trifluoro[chloro]methyl-4,5-dihydro-1H-pyrazol-l-yl]-pyrimidines is achieved through the reaction of 4-alkoxy-1,1,1-trifluoro[chloro]-alk-3-en-2-ones with 6-trifluoro(chloro]methyl-2-hydrazine pyrimidines . Additionally, selective synthesis methods have been developed to obtain 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines using 4,6-dichloropyrimidine-5-carboxaldehyde and various hydrazines .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by the presence of substituents on the pyrazolo[3,4-d]pyrimidine scaffold, which can significantly influence their biological activity. For example, the introduction of a trifluoromethyl group at the C-6 position and a chloro group at the C-4 position can lead to compounds with potential pharmacological properties . The structural assignment of these compounds is typically confirmed using techniques such as NMR, IR spectroscopy, and mass spectrometry .
Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidines can undergo various chemical reactions, including nucleophilic substitution, which can be used to synthesize functionally disubstituted derivatives. For instance, the nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine selectively produces a 4-substituted product . These reactions are crucial for the development of compounds with desired pharmacological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidines, such as solubility and reactivity, are important for their application in medicinal chemistry. The chemical versatility of these compounds allows for the synthesis of a wide range of derivatives with varying properties. However, some pyrazolo[3,4-d]pyrimidines may have undesirable characteristics like scarce solubility, which can be addressed through the use of novel administration tools such as nanomaterials and functionalized liposomes10.
properties
IUPAC Name |
4-chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3N4/c7-3-2-1-11-14-4(2)13-5(12-3)6(8,9)10/h1H,(H,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIVBXKAXKSWQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=NC(=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40288047 | |
Record name | 4-chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40288047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine | |
CAS RN |
1780-80-9 | |
Record name | 4-Chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1780-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-6-(trifluoromethyl)-1H-pyrazolo(3,4-d)pyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001780809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1780-80-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53928 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40288047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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